7-Oxabicyclo[4.1.0]hept-3-ene
Description
Historical Trajectory of Research on Bridged Cyclic Ethers and Epoxides
The study of cyclic ethers, particularly strained ring systems like epoxides, has been a cornerstone of organic chemistry for over a century. Early research focused on the synthesis and characteristic ring-opening reactions of simple epoxides, also known as oxiranes. fiveable.me The development of oxidizing agents such as meta-Chloroperoxybenzoic acid (m-CPBA) was a significant milestone, enabling the reliable conversion of alkenes into epoxides. fiveable.me These three-membered rings were recognized for their high reactivity, attributed to significant ring strain, which makes them susceptible to nucleophilic attack. fiveable.me
The exploration of more complex bridged cyclic ethers, a category that includes the 7-oxabicyclo[4.1.0]heptane framework, evolved from this foundational knowledge. The fusion of an epoxide ring with a larger carbocyclic system introduces additional structural complexity and stereochemical challenges. Research in this area has been driven by the desire to understand how the inherent strain and conformational biases of these bicyclic systems influence their reactivity. aip.org Over the past few decades, significant advancements have been made in developing catalytic systems for the synthesis and transformation of these compounds. researchgate.netmdpi.com The asymmetric synthesis of bridged epoxides, such as through the Sharpless epoxidation of allylic alcohols, represented a major leap forward, allowing for the stereoselective creation of complex chiral molecules. fiveable.me The continuous development of novel synthetic methods, including transition metal-catalyzed cycloisomerization and ring-closing reactions, has expanded the accessibility and variety of bridged cyclic ethers available for study and application. acs.org
Structural Peculiarities and Inherent Strain in the 7-Oxabicyclo[4.1.0]hept-3-ene System
The structure of this compound, also known as 4,5-epoxycyclohexene or 1,4-cyclohexadiene (B1204751) monoepoxide, is notable for its fusion of a six-membered cyclohexene (B86901) ring and a three-membered oxirane (epoxide) ring. cymitquimica.com This arrangement results in a bicyclic system with significant inherent strain, which is a primary determinant of its chemical reactivity. The strain arises from two main sources: the acute bond angles of the epoxide ring, which deviate significantly from the ideal tetrahedral angle of sp³-hybridized carbons, and the conformational constraints imposed by the bicyclic framework. fiveable.me
The low-frequency ring-puckering motion of this molecule has been studied using infrared and Raman spectroscopy. aip.org This analysis treats the system as a pseudo-four-membered ring, and the potential function describing this motion is found to be considerably asymmetric due to the presence of the fused epoxide ring. aip.org Thermochemical studies provide a quantitative measure of this strain. Computational studies using density functional theory (B3LYP/6-31G(d,p)) have been employed to calculate the thermochemical properties of related oxabicycloheptane systems. aip.org The presence of the epoxide ring fused to the six-membered ring results in a higher enthalpy of formation compared to its unstrained acyclic counterparts, with a significant portion of this excess energy attributed to ring strain. For instance, the difference in enthalpy between 7-oxabicyclo[4.1.0]hept-2,4-ene and the saturated 7-oxabicyclo[4.1.0]heptane is approximately 209 kJ mol⁻¹, with about 88 kJ mol⁻¹ of that difference originating from the strain in the oxirane ring system itself. aip.org This inherent strain makes the epoxide ring susceptible to ring-opening reactions, as these transformations release the stored strain energy, providing a strong thermodynamic driving force for reaction.
Table 1: Calculated Thermochemical Data for this compound
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C₆H₈O | |
| Molecular Weight | 96.13 | g/mol |
| Enthalpy of Formation (ΔfH°(298)) | -29.83 | kJ mol⁻¹ |
| Entropy (S°(298)) | 108.24 | J mol⁻¹K⁻¹ |
Data sourced from reference aip.org
Overview of Academic Research Significance and Motivations for Studying this compound Chemistry
The academic interest in this compound and its derivatives is multifaceted, stemming from its utility as a versatile synthetic intermediate and the interesting biological activities of the molecules derived from it. Its strained bicyclic structure provides a reactive scaffold for a variety of chemical transformations, including electrophilic additions, cycloadditions, and, most notably, ring-opening reactions. cymitquimica.comsmolecule.comresearchgate.net These reactions allow for the regio- and stereoselective introduction of multiple functional groups, making it a valuable building block in the synthesis of complex molecular architectures. researchgate.net
A primary motivation for the intensive study of this compound is its role as a key intermediate in the synthesis of pharmaceuticals. Specifically, substituted derivatives of this compound are crucial precursors for the antiviral drug oseltamivir (B103847), which is used for the treatment of influenza. google.com This has spurred significant research into efficient and scalable synthetic routes to these intermediates, often starting from readily available materials like shikimic acid or through multi-step chemical syntheses involving epoxidation and cyclization strategies. google.com Beyond its application in drug synthesis, derivatives of the 7-oxabicyclo[4.1.0]heptene core have been investigated for a range of other biological activities, including potential antimicrobial and anticancer properties. More recently, computational studies, including density functional theory (DFT) and molecular docking, have explored derivatives as potential inhibitors for viral proteases, such as that of COVID-19, highlighting the ongoing search for new therapeutic applications based on this chemical scaffold. researchgate.netscribd.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 7-Oxabicyclo[4.1.0]heptane |
| 7-Oxabicyclo[4.1.0]hept-2,4-ene |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| Oseltamivir |
Structure
3D Structure
Properties
IUPAC Name |
7-oxabicyclo[4.1.0]hept-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-4-6-5(3-1)7-6/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQSJLSVPZCPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70978121 | |
| Record name | 7-Oxabicyclo[4.1.0]hept-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6253-27-6 | |
| Record name | 7-Oxabicyclo[4.1.0]hept-3-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6253-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Epoxycyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Epoxycyclohexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196239 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Epoxycyclohexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Oxabicyclo[4.1.0]hept-3-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70978121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 7 Oxabicyclo 4.1.0 Hept 3 Ene and Its Diversified Analogues
Strategies for Constructing the Core 7-Oxabicyclo[4.1.0]hept-3-ene Skeleton
The formation of the fundamental this compound structure can be achieved through several strategic synthetic routes, each offering distinct advantages in terms of stereocontrol and efficiency.
Cycloaddition reactions represent a powerful tool for the construction of the bicyclic framework. The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, can be employed to generate precursors to the target molecule. For instance, a highly regioselective Diels-Alder reaction between 2-methylfuran (B129897) and methyl-3-bromopropiolate serves as the initial step in a sequence to produce a substituted 7-oxabicyclo[2.2.1]hept-5-ene derivative. mdpi.com While not directly yielding the [4.1.0] system, this demonstrates the utility of cycloaddition in forming related oxabicyclic structures.
Furthermore, a cycloaddition-fragmentation strategy starting from benzene (B151609) oxide has been explored to access highly functionalized cyclohexene (B86901) oxide derivatives. paris-saclay.fr This method involves the reaction of benzene oxide with a dienophile, followed by fragmentation to yield the desired substituted cyclohexene oxide core. paris-saclay.fr The choice of dienophile and reaction conditions allows for a degree of control over the final product's substitution pattern. paris-saclay.fr
The most direct and common method for synthesizing this compound is the epoxidation of 1,4-cyclohexadiene (B1204751). google.com This reaction involves the treatment of the diene with an oxidizing agent, typically a peroxy acid like meta-chloroperbenzoic acid (m-CPBA), to form the epoxide ring across one of the double bonds. google.com
The stereochemical outcome of this epoxidation can be influenced by the reaction conditions and the presence of directing groups on the cycloalkene precursor. For instance, the epoxidation of 1,4-cyclohexadiene with m-CPBA has been shown to produce a mixture of cis- and trans-epoxides, with the cis-isomer being the major product at lower temperatures. google.com Specifically, at 0°C, a cis-to-trans ratio of 70:30 was observed. google.com In contrast, other peroxy acids like perbenzoic acid or monoperphthalic acid have been reported to yield the trans-epoxide exclusively. google.com
Directed epoxidation, where a substituent on the cycloalkene ring guides the epoxidizing agent to a specific face of the double bond, is a powerful strategy for achieving high stereoselectivity. researchgate.net Hydroxyl groups, for example, can direct the epoxidation to the syn face, leading to the formation of a single diastereomer. researchgate.net This approach is particularly valuable in the synthesis of complex natural products where precise control of stereochemistry is crucial.
| Oxidizing Agent | Substrate | Product Ratio (cis:trans) | Reference |
| m-Chloroperbenzoic acid | 1,4-Cyclohexadiene | 70:30 (at 0°C) | google.com |
| m-Chloroperbenzoic acid | 1,4-Cyclohexadiene | 63:37 (at 25°C) | google.com |
| Perbenzoic acid | 1,4-Cyclohexadiene | Exclusively trans | google.com |
| Monoperphthalic acid | 1,4-Cyclohexadiene | Exclusively trans | google.com |
| Peracetic acid | 1,4-Cyclohexadiene | 1:2 | google.com |
For the synthesis of highly functionalized and stereochemically defined analogues of this compound, multi-step sequences starting from well-defined precursors are often necessary. These routes allow for the precise installation of various functional groups and the establishment of multiple contiguous stereocenters. researchgate.net
One such approach begins with the dearomatization of substituted benzenes to form complex cyclohexadiene scaffolds. researchgate.net These intermediates, possessing controlled stereochemistry, can then undergo stereoselective epoxidation and cyclization to yield highly functionalized oxabicyclic systems. researchgate.net The use of protecting groups is often essential to mask reactive functionalities while other parts of the molecule are being modified.
An alternative multi-step strategy involves the catalytic hydrogenation of hydroquinone (B1673460) to produce cyclohexane-1,4-diol isomers. The cis-isomer can be isomerized to the more stable trans-isomer, which then undergoes further transformations, including cyclization, to form the 7-oxabicyclo[4.1.0]heptane ring system. While this route leads to the saturated analogue, it highlights a scalable, industrial approach that can be adapted for the synthesis of unsaturated derivatives.
Targeted Functionalization and Derivatization Techniques
Once the core this compound skeleton is in hand, a variety of chemical transformations can be employed to introduce further molecular diversity. These modifications can be directed to either the epoxide ring or the double bond within the heptene (B3026448) ring.
The presence of both an epoxide and a double bond in this compound allows for selective chemical manipulations. The reactivity of each functional group can be tuned by the choice of reagents and reaction conditions.
For instance, cyclopropanation reactions can be directed to either the endocyclic or exocyclic double bonds in derivatives of the parent compound. In one study, the cyclopropanation of a derivative with dichlorocarbene (B158193) occurred at the endocyclic double bond, while reaction with diazomethane (B1218177) in the presence of a palladium catalyst involved the exocyclic double bond. researchgate.net This differential reactivity allows for the selective modification of the molecule at distinct positions.
Furthermore, the epoxide ring can act as a directing group for reactions on the adjacent double bond. The stereochemistry of the epoxide can influence the facial selectivity of reactions such as dihydroxylation or further epoxidation, leading to the formation of products with controlled stereochemistry. gla.ac.uk
The strained epoxide ring of this compound is susceptible to ring-opening reactions by a variety of nucleophiles. This provides a versatile method for introducing a wide range of functional groups. The regioselectivity of the ring-opening is often influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.
For example, the reaction of derivatives with thiols and other nucleophiles can lead to the opening of the epoxide ring and the formation of substituted cyclohexene diols. researchgate.net Lewis acids can be used to catalyze the ring-opening, and in some cases, can control the regioselectivity of the nucleophilic attack. google.com
In addition to ring-opening, the double bond can undergo various addition reactions. Halogenation, for instance, can introduce iodine, bromine, or chlorine atoms into the molecule. google.com These halogenated intermediates can then be used in subsequent cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, further diversifying the chemical space accessible from the this compound scaffold.
| Reaction Type | Reagents | Functional Group Introduced | Reference |
| Epoxide Ring Opening | Thiols, Alcohols | Hydroxyl and Thioether/Ether | researchgate.netgoogle.com |
| Epoxide Ring Opening | Amines | Hydroxyl and Amino | scholaris.ca |
| Halogenation | I₂, Br₂, Cl₂ | Halogen atoms | google.com |
| Cyclopropanation | Dichlorocarbene, Diazomethane | Cyclopropyl ring | researchgate.net |
| Dihydroxylation | OsO₄ (Upjohn conditions) | Diol | gla.ac.uk |
Synthesis of Specifically Substituted this compound Derivatives
The strategic placement of substituents on the this compound framework is crucial for modulating its chemical reactivity and for its application as an intermediate in the synthesis of complex target molecules. A variety of synthetic methodologies have been developed to introduce functional groups at specific positions, often with a high degree of stereocontrol. These methods primarily rely on the epoxidation of appropriately substituted 1,4-cyclohexadiene precursors or the further functionalization of the parent bicyclic system.
Diastereoselective Epoxidation of Substituted Dienes
A principal route for accessing substituted this compound derivatives is the diastereoselective epoxidation of substituted cyclohexene or 1,4-cyclohexadiene precursors. The stereochemical outcome of the epoxidation is highly dependent on the nature and position of the existing substituents on the diene ring, as well as the choice of the epoxidizing agent. acs.org Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and dimethyldioxirane (B1199080) are commonly employed. acs.orgmdpi.com
For instance, the epoxidation of substituted 1,4-cyclohexadienes with m-CPBA can proceed stereoselectively to yield cyclized products as single diastereoisomers. mdpi.com This approach is fundamental for establishing the relative stereochemistry of the epoxide ring in relation to other substituents on the cyclohexane (B81311) core. The diastereoselectivity is often governed by steric hindrance and electronic effects, with the epoxidizing agent preferentially attacking the less hindered face of the double bond or being directed by existing functional groups. acs.orgnih.gov In some cases, a tandem Michael addition/ylide epoxidation sequence can produce highly functionalized cyclohexadiene epoxides with excellent diastereoselectivity. mdpi.com
Synthesis of Ester and Ether Functionalized Derivatives
Ester and ether-substituted derivatives of this compound are significant as they are key intermediates in the synthesis of pharmaceuticals, such as the antiviral agent oseltamivir (B103847). google.com The synthesis of these compounds often starts from readily available natural products like shikimic acid or quinic acid, which are converted into substituted cyclohexene derivatives that then undergo stereospecific epoxidation. google.com
One notable example is the synthesis of ethyl (1β,5α,6β)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate, a key intermediate for GS4104 (oseltamivir). google.com This multi-step process involves creating a substituted cyclohexene with the desired carboxylate and ether functionalities before the final epoxidation step establishes the bicyclic core. google.com Similarly, derivatives like methyl (1S,2S,5R,6R)-2,5-dihydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate can be prepared through carefully controlled reaction sequences involving protection and deprotection steps. mdpi.com
The following table summarizes the synthesis of representative ester and ether-substituted derivatives.
| Starting Material | Reagent(s) | Product | Yield | Reference |
| Substituted Cyclohexene | m-CPBA | (1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester | - | |
| (-)-Epoxide 8 | Dowex® 50WX8-H, MW heating | Methyl (1S,2S,5R,6R)-2,5-dihydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate | 42% | mdpi.com |
| Halolactone (I) | Base, Alkyl Halide | 5-oxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid ester (X) | - | google.com |
Table 1: Synthesis of Ester and Ether Substituted Derivatives
Synthesis of Halogenated and Multi-substituted Derivatives
The parent this compound can serve as a substrate for further functionalization, leading to a range of substituted cyclohexane derivatives through ring-opening reactions. researchgate.netresearchgate.net Reactions with reagents such as 2,4-dinitrobenzenesulfenyl chloride (RSCl), sodium azide (B81097) (NaN₃), and sulfuric acid in acetic anhydride (B1165640) can selectively introduce sulfur, nitrogen, chlorine, and bromine atoms onto the cyclohexane skeleton. researchgate.netresearchgate.net These reactions often proceed with high selectivity, affording 1,2,4,5-tetrasubstituted cyclohexane derivatives. researchgate.netresearchgate.net
For example, the reaction of this compound with RSCl, followed by subsequent bromination, can yield complex products like 1R(S),2R(S),4R(S),5R(S)-4,5-dibromo-2-(2,4-dinitrophenylthio)cyclohexyl acetate. researchgate.netresearchgate.net The stereochemical configurations of these highly substituted products have been confirmed through X-ray crystallographic analysis. researchgate.net
| Substrate | Reagent(s) | Product Type | Reference |
| This compound | RSCl, NaN₃, H₂SO₄/Ac₂O | 1,2,4,5-tetrasubstituted cyclohexane derivatives (S, N, O, Cl, Br) | researchgate.netresearchgate.net |
| (-)-Epoxide 8 | AlI₃ | Methyl (−)-3,4-O-Cyclohexylidene-3,4,5-Trihydroxy-6-iodo-1-CycloHexene Carboxylate | 60% |
Table 2: Synthesis of Halogenated and Multi-substituted Derivatives
Synthesis of Alkyl and Silyl (B83357) Substituted Derivatives
The introduction of alkyl groups, such as methyl substituents, can be achieved by starting with an appropriately substituted diene. The Diels-Alder reaction is a powerful tool for this purpose. For instance, the reaction between 2-methylfuran and methyl-3-bromo-propiolate is the first step in a short synthesis of methyl 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a related bicyclic system. mdpi.com Cyclopropanation of a diene precursor containing a (1R,6S)-7,7-dimethyl-2-oxo-3-oxabicyclo[4.1.0]hept-4-en-4-yl moiety has also been reported. researchgate.net Furthermore, cycloaddition-fragmentation sequences using benzene oxide can lead to highly substituted cyclohexene oxide derivatives, including those with methyl groups, with complete stereocontrol. paris-saclay.fr
The synthesis of silyl-substituted derivatives is less commonly detailed but is an area of interest. Methodologies for creating C₂-symmetric 3,4-bis-silyl-substituted adipic acid derivatives have been developed, which could conceptually be adapted to the synthesis of silyl-substituted cyclohexene precursors for epoxidation. rsc.org The use of silyl ketene (B1206846) acetals in enantioselective acylation reactions also points to the broader utility of silicon-containing reagents in stereocontrolled synthesis, which could be applied to this class of compounds. harvard.edu
| Precursor Type | Method | Product Example | Yield | Reference |
| Benzene oxide and azodicarboxylate | Cycloaddition-Fragmentation | tert-Butyl ((1S,2S,5S,6R)-5-Hydroxy-2-methyl-7-oxabicyclo-[4.1.0]hept-3-en-2-yl)carbamate | - | paris-saclay.fr |
| 2-Methylfuran and methyl-3-bromo-propiolate | Diels-Alder Reaction | Methyl 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | 38% (overall) | mdpi.com |
| Substituted diene and oxazolone | (CDC)–Rh-catalyzed hydroalkylation / m-CPBA epoxidation | Epoxide with four contiguous stereocenters | 58% (2 steps) | rsc.org |
Table 3: Synthesis of Alkyl Substituted Derivatives
Advanced Reactivity and Transformation Pathways of 7 Oxabicyclo 4.1.0 Hept 3 Ene
Ring-Opening Reactions and Their Controlled Chemoselectivity
The strained epoxide ring in 7-oxabicyclo[4.1.0]hept-3-ene, also known as 1,2-epoxy-4-cyclohexene or 1,4-cyclohexadiene (B1204751) monoepoxide, is a key structural feature that dictates its reactivity. cymitquimica.com This inherent strain makes the compound susceptible to various ring-opening reactions, which can be initiated by acids, nucleophiles, or thermal energy. The presence of the double bond within the six-membered ring introduces additional complexity and allows for controlled chemoselectivity in these transformations.
Acid-Catalyzed Ring-Opening Mechanisms
In the presence of an acid catalyst, the epoxide oxygen of this compound is protonated, forming a highly reactive oxonium ion intermediate. This activation facilitates the nucleophilic attack that opens the epoxide ring. The regioselectivity of this attack is influenced by both electronic and steric factors.
Under acidic conditions, the reaction can proceed through a mechanism with characteristics of both SN1 and SN2 pathways. Lewis acids, such as those based on group 1 cations (e.g., LiClO₄), are effective catalysts for accelerating the ring-opening of cyclohexene (B86901) oxides. acs.org The enhanced reactivity is attributed to the stabilization of the epoxide's lowest unoccupied molecular orbital (LUMO), which lowers the energy barrier for the ring-opening reaction. acs.org
Kinetic studies on the hydrolysis of similar epoxides, such as 3-(epoxyethyl)-7-oxabicyclo[4.1.0]heptane catalyzed by zinc fluoroborate, have shown pseudo-first-order kinetics. researchgate.net This suggests that the rate-determining step involves the activated epoxide species. The acid-catalyzed hydrolysis of this compound derivatives can lead to the formation of diol products. For instance, the hydrolysis of methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate with aqueous acid yields methyl 3,4-dihydroxycyclohexanecarboxylate.
The reaction can also be subject to rearrangements. Under acidic conditions, the epoxide may undergo Wagner-Meerwein rearrangements, leading to the formation of carbonyl derivatives through hydride shifts after initial protonation of the epoxide oxygen.
Nucleophilic Ring-Opening Pathways
The epoxide ring of this compound is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2 mechanism, resulting in the inversion of stereochemistry at the site of attack. The regioselectivity of nucleophilic attack is governed by the Fürst-Plattner rule, which predicts that the nucleophile will add in a trans-diaxial fashion to the cyclohexene derivative. wikipedia.org This preference is due to the reaction proceeding through a more stable chair-like transition state. wikipedia.org
A variety of nucleophiles have been employed in the ring-opening of cyclohexene oxide derivatives, including:
Amines: The reaction of cyclohexene oxide with various aromatic and aliphatic amines can be catalyzed by Lewis acids to produce β-amino alcohols. researchgate.net The nucleophilicity of the amine plays a crucial role, with more basic amines generally affording higher yields. researchgate.net
Alkoxides: Strong nucleophiles like the methoxide (B1231860) ion (CH₃O⁻) readily open the epoxide ring to form trans-2-methoxycyclohexanol. pearson.com
Azides: Sodium azide (B81097) (NaN₃) can be used to introduce an azide functionality, which can be further transformed into other nitrogen-containing groups. researchgate.net
Fluoride: Reagents like nBu₄N⁺H₂F₃⁻ and KHF₂ can open the epoxide ring to synthesize fluorohydrins. researchgate.net The regioselectivity of this reaction is dependent on the nature of the epoxide and the acidity of the HF reagent. researchgate.net
Organocuprates: Organocuprates are effective reagents for the ring-opening of related cyclopropanated 7-oxabenzonorbornadienes. researchgate.net
The table below summarizes the products of selected nucleophilic ring-opening reactions of cyclohexene oxide derivatives.
| Nucleophile | Reagent Example | Product Type | Reference |
| Amine | Aniline | β-Amino alcohol | researchgate.net |
| Methoxide | Sodium Methoxide | Methoxy alcohol | pearson.com |
| Azide | Sodium Azide | Azido alcohol | researchgate.net |
| Fluoride | KHF₂ | Fluorohydrin | researchgate.net |
Thermally Induced Rearrangements
While less common than acid-catalyzed or nucleophilic ring-opening, this compound and its derivatives can undergo thermally induced rearrangements. The high ring strain of the bicyclic system can be released through pericyclic reactions. One potential pathway involves the isomerization of the epoxide to a linear radical, although this is more relevant in high-temperature oxidation processes. osti.gov In some cases, prolonged exposure to a base like DBU at elevated temperatures can lead to degradation and the formation of byproducts. paris-saclay.fr
Cycloaddition Reactions Involving the Double Bond Moiety
The carbon-carbon double bond in this compound provides a site for various cycloaddition reactions, allowing for the construction of more complex polycyclic systems.
[2+1] Cycloadditions (e.g., Cyclopropanation)
The double bond can react with carbenes or carbenoids to form a new cyclopropane (B1198618) ring, resulting in a tricyclic structure. The cyclopropanation of a derivative, methyl (2E)-3-[(1R,6S)-7,7-dimethyl-2-oxo-3-oxabicyclo[4.1.0]hept-4-en-4-yl]prop-2-enoate, has been studied with different carbene sources. researchgate.net
With Dichlorocarbene (B158193): The reaction occurred at the endocyclic double bond. researchgate.net
With Diazomethane (B1218177) (in the presence of Pd(acac)₂): The reaction involved the exocyclic double bond of the substituent. researchgate.net
These reactions demonstrate the potential for selective functionalization of the different double bonds within the molecule based on the chosen reagent.
Hetero-Diels-Alder and Related Pericyclic Reactions
The double bond of this compound can act as a dienophile in Diels-Alder reactions. More specifically, the parent compound, benzene (B151609) oxide (an isomer), is known to react with heterodienophiles. paris-saclay.fr For example, it reacts with acylnitroso reagents with good yields and complete stereoselectivity. paris-saclay.fr Azo-dienophiles also participate in cycloadditions with benzene oxide. paris-saclay.fr These reactions lead to the formation of highly functionalized cyclohexene oxide derivatives. paris-saclay.fr
Furthermore, photochemical cycloadditions between α,β-unsaturated ketones and olefins can lead to the formation of oxetanes (trimethylene oxides). acs.org While not a direct reaction of this compound itself, this illustrates a related pericyclic reaction pathway involving a similar structural motif.
The table below provides examples of cycloaddition reactions involving cyclohexene oxide derivatives.
| Reaction Type | Reagent(s) | Product Type | Reference |
| [2+1] Cycloaddition | Dichlorocarbene | Tricyclic dichlorocyclopropane derivative | researchgate.net |
| Hetero-Diels-Alder | Acylnitroso reagent | Functionalized cyclohexene oxide | paris-saclay.fr |
| Hetero-Diels-Alder | Azodicarboxylate | Azo cycloadduct | paris-saclay.fr |
Oxidation and Reduction Chemistry of the Bicyclic System
The unique structural arrangement of this compound, which includes a strained epoxide ring and a reactive olefinic bond, makes it a prime candidate for a variety of oxidation and reduction reactions. These transformations allow for the introduction of new functional groups and the modification of the bicyclic core.
Selective Epoxidation of the Remaining Olefinic Bond
The carbon-carbon double bond within the six-membered ring of this compound and its derivatives can undergo selective epoxidation. This reaction is a common strategy to introduce a second epoxide ring, leading to the formation of diepoxy structures.
One of the most frequently employed reagents for this transformation is meta-chloroperbenzoic acid (mCPBA). vulcanchem.com The epoxidation of cyclohexene precursors with mCPBA is a key step in forming the 7-oxabicyclo[4.1.0]heptane core. vulcanchem.com This approach is often stereospecific, influencing the final stereochemistry of the resulting molecule. For instance, in the synthesis of derivatives, the epoxidation of a cyclohexene precursor followed by intramolecular ring closure generates the this compound scaffold. The reaction conditions for such epoxidations are typically mild, often carried out in solvents like dichloromethane (B109758) (CH₂Cl₂) at temperatures ranging from 0°C to room temperature, yielding good results. vulcanchem.com
| Reaction | Reagent | Conditions | Product | Yield (%) | Source |
| Epoxidation | m-CPBA | CH₂Cl₂, 0°C to rt | Diepoxide | 75-85 | vulcanchem.com |
Controlled Reduction of Double Bonds and Functional Groups
The controlled reduction of the double bond and other functional groups within derivatives of this compound is a critical process for creating saturated bicyclic systems and modifying substituents.
Catalytic hydrogenation is a common method for the reduction of the olefinic bond. This process typically involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C). This method is scalable and relevant for industrial production processes that may start from precursors like hydroquinone (B1673460), which is hydrogenated to form cyclohexane-1,4-diol isomers as part of the pathway to the bicyclic ether. Beyond the double bond, other functional groups present on the bicyclic frame, such as esters or ketones, can also be targeted for reduction, allowing for the synthesis of various alcohols and hydrocarbons.
Transition Metal-Catalyzed Transformations
Transition metals play a pivotal role in mediating a wide array of transformations involving the this compound framework. These catalysts can activate the molecule in various ways, leading to novel rearrangements and functionalizations.
Metal Complex Coordination and Activation
The reactivity of this compound is significantly influenced by its ability to coordinate with transition metal complexes. The strained cyclopropane ring, the oxygen atom of the epoxide, and the double bond within the six-membered ring all provide sites for metal coordination. This coordination activates the molecule for subsequent reactions.
Metals such as platinum(II), gold(I), and palladium(II) are effective catalysts for transformations of precursors leading to or involving the this compound structure. scispace.com For example, in the synthesis of this bicyclic system from 1,6-enyne precursors, a platinum(II) or gold(I) catalyst coordinates to the alkyne, activating it for nucleophilic attack by the alkene, which results in ring closure. Similarly, palladium catalysts can coordinate with the molecule to initiate various transformations. In palladium-catalyzed reactions, an oxidative addition of the catalyst to a substrate can generate a reactive palladium intermediate which then coordinates with the diene system of a precursor to facilitate cyclization. acs.org
Catalytic Rearrangements and Functionalizations
Once activated by a transition metal, this compound and its precursors can undergo a variety of catalytic rearrangements and functionalizations, leading to structurally diverse products.
Platinum-Catalyzed Cyclorearrangements: Platinum tetrachloride has been shown to be an effective catalyst for the cyclorearrangement of allyl propynyl (B12738560) ethers, which can lead to the formation of 3-oxabicyclo[4.1.0]heptenes. acs.org
Palladium-Catalyzed Reactions: Palladium catalysts are versatile for functionalizing the bicyclic system.
Intramolecular Coupling-Cyclization: Palladium complexes, such as Pd(PPh₃)₄, can catalyze the intramolecular coupling and cyclization of precursors like 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. acs.org This reaction proceeds via the oxidative addition of the palladium catalyst to the carbon-bromine bond, forming a cationic palladium(II) species that chelates to both the enolate of the ketone and the double bond, ultimately leading to the formation of 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in a regio- and stereoselective manner. acs.org
Cyclopropanation: Palladium(II) carboxylates are efficient catalysts for the cyclopropanation of double bonds. scispace.com For instance, the reaction of diazomethane with a derivative containing both an endocyclic and an exocyclic double bond in the presence of bis(acetylacetonato)palladium(II) resulted in selective cyclopropanation of the exocyclic double bond. researchgate.net
| Catalyst System | Reactants | Transformation | Product Type | Source |
| PtCl₄ | Allyl propynyl ethers | Cyclorearrangement | 3-Oxabicyclo[4.1.0]heptenes | acs.org |
| Pd(PPh₃)₄, Ag₂CO₃, K₂CO₃ | 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione, β-Styryl bromides | Intramolecular Coupling-Cyclization | 2-Styryl-substituted bicyclo[4.1.0]hept-3-enes | acs.org |
| Pd(acac)₂ | Methyl (2E)-3-[(1R,6S)-7,7-dimethyl-2-oxo-3-oxabicyclo[4.1.0]hept-4-en-4-yl]prop-2-enoate, Diazomethane | Cyclopropanation | Cyclopropane adduct | researchgate.net |
Mechanistic Investigations and Reaction Dynamics of 7 Oxabicyclo 4.1.0 Hept 3 Ene Transformations
Elucidation of Reaction Mechanisms via Kinetic Studies and Trapping Experiments
Kinetic studies and trapping experiments are powerful tools for elucidating the intricate mechanisms of chemical reactions involving 7-oxabicyclo[4.1.0]hept-3-ene. These methods provide insights into the formation of transient species and the factors governing reaction rates.
Analysis of Intermediates and Transition States
The transformations of this compound often proceed through various intermediates and transition states. For instance, in the Diels-Alder cycloaddition reaction between furan (B31954) and ethylene, a 7-oxabicyclo[2.2.1]hept-2-ene intermediate is formed, which then isomerizes to the 7-oxabicyclo[4.1.0]hept-2-ene epoxide intermediate. d-nb.info This epoxide can subsequently rearrange to a cyclohexa-2,4-dien-1-ol species. d-nb.info The stability of these intermediates and the energy barriers of the transition states are influenced by factors such as the presence of substituents and the catalytic environment. d-nb.info Computational methods, like density functional theory, are instrumental in predicting the geometries and energies of these transient species, aiding in the elucidation of reaction pathways.
In palladium-catalyzed intramolecular coupling-cyclization reactions, a proposed mechanism involves the formation of a bicyclic η¹-allylpalladium intermediate. This intermediate is generated through the chelation of a cationic palladium(II) species to both the O-enolate of a ketone and a proximal double bond, followed by the enolate's attack on the activated double bond. acs.org
Unimolecular decomposition of quasi-one-dimensional hydroperoxide (QOOH) radicals, formed during oxidation, can lead to the formation of cyclic ethers like this compound. osti.gov The specific isomers formed depend on the reaction pathways, which can be direct or sequential. osti.gov
Kinetic Isotope Effect Studies in Ring-Opening Reactions
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by observing the change in reaction rate upon isotopic substitution. wikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between isotopologues, with heavier isotopes generally leading to slower reaction rates. wikipedia.orgprinceton.edu KIE studies are particularly valuable in understanding the rate-determining steps of reactions. princeton.edu
In the context of ring-opening reactions, KIEs can distinguish between different mechanistic pathways. For example, in the thermal isomerization of bicyclo[4.2.0]oct-7-ene to 1,3-cyclooctadiene, deuterium (B1214612) labeling experiments revealed small secondary KIEs, which ruled out a mechanism involving a hydrogen shift and supported a direct disrotatory ring-opening. iitd.ac.in
While specific KIE studies on the ring-opening of this compound are not extensively detailed in the provided results, the principles can be applied. For instance, a significant primary KIE would be expected if a C-H bond is broken in the rate-determining step, whereas a smaller secondary KIE would suggest that the bond to the isotopic label is not broken but its environment changes during the transition state. princeton.edu Studies on the ring-opening of cyclopropylcarbinyl radical have shown unprecedentedly large ¹³C KIEs, suggesting the importance of heavy-atom tunneling in this process. unt.edu
Influence of Ring Strain on Reactivity and Selectivity
The reactivity of this compound is significantly influenced by its inherent ring strain, a consequence of its bicyclic structure containing a three-membered epoxide ring fused to a six-membered ring. This strain provides a thermodynamic driving force for ring-opening reactions, making the molecule a versatile building block in organic synthesis. numberanalytics.com
The relief of ring strain is a major factor in many reactions, often dictating the reaction pathway and leading to increased reactivity. numberanalytics.com For example, the high ring strain in related 7-oxanorbornene cycloadducts renders them reactive towards isomerization. d-nb.info This principle is also observed in ring-opening polymerization, where more strained bicyclic systems undergo polymerization at lower temperatures. The heat of formation and combustion are thermodynamic parameters used to quantify the strain energy of a cyclic molecule. numberanalytics.com
The strain within the bicyclic framework also plays a crucial role in determining the selectivity of reactions. numberanalytics.com The rigid conformation imposed by the ring system can lead to high stereoselectivity in subsequent transformations.
Stereochemical Outcomes and Diastereoselective/Enantioselective Control in Reactions
The stereochemistry of reactions involving this compound is of paramount importance, particularly in the synthesis of biologically active molecules where specific stereoisomers are required. The rigid bicyclic framework often allows for a high degree of stereochemical control.
Various strategies have been developed to achieve diastereoselective and enantioselective transformations. For instance, the synthesis of specific stereoisomers of substituted 7-oxabicyclo[4.1.0]heptenes often involves stereospecific steps like epoxidation of a cyclohexene (B86901) precursor, followed by intramolecular cyclization. The stereochemistry of the final product is directly influenced by this initial epoxidation step.
Asymmetric catalysis is a powerful tool for achieving enantioselective synthesis. Gold(I) and rhodium(II) catalysts have been successfully employed in the asymmetric cycloisomerization of 1,6-enynes to produce enantiomerically enriched oxabicyclo[4.1.0]heptenes with excellent enantiomeric excess (ee) values. beilstein-journals.orgrsc.org Similarly, palladium-catalyzed intramolecular coupling-cyclization reactions can proceed in a regio- and stereoselective manner to yield specific diastereomers. acs.org The choice of chiral ligands is crucial in directing the stereochemical outcome of these reactions. rsc.org
The table below summarizes some examples of stereoselective reactions involving this compound and its derivatives.
| Reaction Type | Catalyst/Reagent | Stereochemical Control | Product | Ref |
| Asymmetric Cycloisomerization | Chiral Au(I) complex | Enantioselective | Enantiomerically enriched oxabicyclo[4.1.0]heptenes | beilstein-journals.org |
| Asymmetric Cycloisomerization | [RhCl(L-11)]₂ | Enantioselective | 3-Aza- and oxabicyclo[4.1.0]heptenes | rsc.org |
| Intramolecular Coupling-Cyclization | Pd(PPh₃)₄ / Ag₂CO₃ | Diastereoselective | 2-Styryl-substituted bicyclo[4.1.0]hept-3-enes | acs.org |
| Epoxidation/Cyclization | m-CPBA | Stereospecific | (1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester |
Solvent Effects and Catalytic Environment Impact on Reaction Pathways
The reaction pathways of this compound transformations are significantly influenced by the solvent and the catalytic environment. The choice of solvent can affect reaction rates, selectivity, and even the stability of intermediates and transition states. For instance, in the synthesis of 7-oxabicyclo[4.1.0]hept-2-ene via transition metal-catalyzed cycloisomerization, solvents like dichloromethane (B109758) or toluene (B28343) are typically used under an inert atmosphere.
The catalytic environment is a critical determinant of the reaction outcome. Different catalysts can lead to different products or stereoisomers. In the cycloisomerization of 1,6-enynes, platinum(II) and gold(I) complexes are effective catalysts. nih.gov The choice of ligands on the metal catalyst can dramatically influence the enantioselectivity of the reaction. beilstein-journals.org For example, in palladium-catalyzed reactions, the addition of co-catalysts like silver carbonate (Ag₂CO₃) can generate a more reactive cationic palladium species, altering the reaction pathway and improving yields. acs.org
Furthermore, the nature of the catalyst can direct the reaction towards different isomers. For example, in the oxidation of cyclohexene oxide, different isomers of 7-oxabicyclo[4.1.0]heptene can be formed depending on the specific reaction pathways, which are influenced by the catalytic system. osti.gov The use of phase-transfer catalysts can also be employed to facilitate reactions between reactants in different phases.
The table below provides examples of how solvent and catalytic environments affect reactions involving this compound.
| Reaction | Solvent | Catalyst | Effect | Ref |
| Cycloisomerization of 1,6-enynes | Toluene | Chiral Au(I) complex / AgOTf | High enantioselectivity | beilstein-journals.org |
| Intramolecular Coupling-Cyclization | THF | Pd(PPh₃)₄ / Ag₂CO₃ / K₂CO₃ | Improved yield of bicyclo[4.1.0]heptene | acs.org |
| Ketalization of Shikimic Acid | Ethanol | Benzenesulfonic acid | Efficient and streamlined process | psu.edu |
| Ozonolysis | CDCl₃ vs. CH₂Cl₂ | - | Different product regioselectivity | researchgate.net |
Computational and Theoretical Chemistry of 7 Oxabicyclo 4.1.0 Hept 3 Ene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the electronic nature of 7-Oxabicyclo[4.1.0]hept-3-ene and predicting its chemical behavior.
Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic properties of this compound and its derivatives. Calculations, often employing levels of theory such as B3LYP/6-31G(d,p), are used to determine molecular structures, vibrational frequencies, and thermochemical properties like enthalpy of formation and entropy. DFT studies provide crucial information on the electronic properties of these compounds, which is essential for understanding their stability and reactivity. nih.govresearchgate.net Through these computational approaches, researchers can model the behavior of electrons within the molecule to predict its chemical characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov
In a computational study on derivatives of a similar this compound core structure, DFT calculations revealed HOMO-LUMO energy gaps ranging from 4.32 to 5.82 eV. nih.govresearchgate.netsemanticscholar.org A larger energy gap generally implies higher stability and lower chemical reactivity.
From the HOMO and LUMO energies, various quantum parameters can be calculated, such as chemical potential (μ) and the electrophilicity index (ω). nih.gov The chemical potential describes the change in energy with respect to the number of electrons, while the electrophilicity index quantifies the energy stabilization after accepting additional electron density. nih.gov For the studied derivatives, electrophilicity index values ranged from 2.49 to 3.86, classifying them as strong electrophiles. nih.govresearchgate.netsemanticscholar.org
| Parameter | Description | Observed Range in Derivatives (eV) |
|---|---|---|
| HOMO-LUMO Gap (Eg) | Indicates chemical stability and reactivity. | 4.32 - 5.82 |
| Chemical Potential (μ) | Describes the change in energy with regard to the number of electrons. | One derivative reported at 2.90 |
| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | 2.49 - 3.86 |
Molecular Electrostatic Potential (MESP) analysis is a valuable tool for predicting the reactive sites of a molecule. MESP maps illustrate the charge distribution within a molecule, identifying electron-rich regions (negative electrostatic potential) and electron-deficient regions (positive electrostatic potential). nih.gov These maps provide a visual guide to where electrophilic and nucleophilic attacks are most likely to occur. nih.gov In computational studies of this compound derivatives, MESP analysis has been used to reveal these reactive regions, offering insights into the molecule's interaction with other species. nih.govresearchgate.net Regions of negative potential are indicative of nucleophilic sites, while areas of positive potential suggest electrophilic sites. nih.gov
Conformational Analysis and Ring Inversion Dynamics
The three-dimensional structure and flexibility of this compound are critical to its properties and reactivity. Conformational analysis helps identify the most stable spatial arrangements of the atoms.
Theoretical calculations involving potential energy surface (PES) scans can be employed to explore the various possible conformations of the molecule. This method involves systematically changing specific geometric parameters (like bond angles or dihedral angles) and calculating the energy at each step to map out the energy landscape. uni-muenchen.de The minima on this surface correspond to stable conformational isomers. For this compound, the bicyclic system, which consists of a six-membered ring fused to an epoxide ring, can adopt different conformations. smolecule.com Analysis of experimental microwave spectroscopy data has determined that the molecule predominantly exists in a boat conformation. aip.org Theoretical PES scans would aim to confirm the stability of this boat form and identify the energy barriers associated with ring inversion to other potential, higher-energy conformers.
Theoretical calculations can predict molecular properties such as dipole moments and rotational constants. These predicted values can then be compared with experimental data to validate the accuracy of the computational model. For this compound, precise experimental values have been obtained from microwave spectroscopy. aip.org
The study determined the rotational constants for the ground state of the molecule, which are related to the molecule's principal moments of inertia. aip.org
| Rotational Constant | Experimental Value (MHz) |
|---|---|
| A | 4073.15 ± 0.01 |
| B | 3394.54 ± 0.01 |
| C | 2174.07 ± 0.01 |
| Dipole Moment Component | Experimental Value (D) |
|---|---|
| μa | 0.775 ± 0.002 |
| μc | 1.770 ± 0.005 |
| Total (μ) | 1.932 ± 0.005 |
Thermochemical Calculations and Energetic Profiles of Reactions
The thermodynamic properties of this compound have been investigated using computational methods, providing significant insights into its stability and reactivity. smolecule.com High-level computational chemistry techniques, particularly Density Functional Theory (DFT), have been instrumental in determining these properties where experimental data is scarce. acs.orgaip.org
The standard enthalpy of formation (ΔfH°) for this compound has been calculated to be -4.07 ± 1.3 kcal/mol (equivalent to -17.0 ± 5.4 kJ/mol) at 298 K. smolecule.com This value was determined using the B3LYP/6-31G(d,p) level of theory through four distinct isodesmic working reactions, which ensures a high degree of accuracy by canceling out systematic errors in the calculations. smolecule.com The negative enthalpy of formation suggests that the compound is thermodynamically stable relative to its constituent elements in their standard states. smolecule.com
Table 1: Calculated Enthalpy of Formation for this compound
| Computational Method | Value (kcal/mol) | Value (kJ/mol) |
|---|---|---|
| B3LYP/6-31G(d,p) | -4.07 ± 1.3 | -17.0 ± 5.4 |
Data sourced from isodesmic reaction calculations. smolecule.com
Angular strain within the three-membered epoxide ring, where bond angles deviate significantly from the ideal tetrahedral geometry. smolecule.com
Torsional strain originating from the rigid bicyclic structure. smolecule.com
Electrostatic repulsion between electron clouds within the constrained molecular geometry. smolecule.com
Computational studies on similar epoxidized cyclic olefins have shown that allylic epoxides can elevate strain energies by 1-7 kcal/mol, depending on the specific structure. smolecule.com For a related compound, 7-oxabicyclo[4.1.0]hept-2,4-ene, the strain originating from the oxirane ring system was evaluated to be approximately 88 kJ/mol. aip.org
The thermodynamic properties of this compound have been further elucidated through statistical mechanical calculations based on its optimized molecular geometry and vibrational frequencies. smolecule.com The standard entropy (S°) of the compound at 298 K is calculated to be 74.48 cal/mol·K (which corresponds to 311.7 J/mol·K). smolecule.com This value was derived using the rigid rotor-harmonic oscillator approximation and includes contributions from translational, rotational, and vibrational degrees of freedom, as well as corrections for molecular symmetry and optical isomerism. smolecule.com
Heat capacity [Cp°(T)] values for related bicyclic epoxides have been calculated over a wide temperature range (10 K to 5000 K) using density functional methods, and similar computational approaches are applied to this compound. smolecule.comaip.org
Table 2: Calculated Standard Entropy for this compound at 298 K
| Thermodynamic Property | Value (cal/mol·K) | Value (J/mol·K) |
|---|---|---|
| Standard Entropy (S°) | 74.48 | 311.7 |
Data from calculations using the rigid rotor-harmonic oscillator approximation. smolecule.com
The significant ring strain in this compound makes it kinetically reactive, particularly towards ring-opening reactions. smolecule.com Computational studies using DFT are employed to explore the energetic profiles and determine the energy barriers for various reaction pathways, such as isomerization and rearrangement.
For example, DFT calculations on derivatives of this compound, investigated for their potential as inhibitors of the COVID-19 main protease, revealed HOMO-LUMO energy gaps ranging from 4.32 to 5.82 eV. smolecule.comnih.gov A larger energy gap generally correlates with greater chemical stability. smolecule.com In a study on the rearrangement of related bicyclic systems catalyzed by platinum salts, DFT calculations were used to map out the reaction mechanism, identifying a platinacyclobutane intermediate and determining activation barriers for key steps, which were found to be in the range of 19-26 kcal/mol. acs.org Similarly, DFT has been used to model the reaction pathway for the conversion of a dimethylfuran-ethylene adduct, a related oxabicycloheptene intermediate, to p-xylene, calculating activation barriers for isomerization and dehydration steps. acs.org These studies highlight the power of computational chemistry to predict reaction feasibility and elucidate complex mechanistic details for this class of compounds.
Advanced Spectroscopic Characterization Techniques for Structural and Conformational Analysis of 7 Oxabicyclo 4.1.0 Hept 3 Ene and Its Derivatives
High-Resolution Microwave Spectroscopy for Rotational Constants and Conformation
High-resolution microwave spectroscopy is a powerful tool for obtaining precise geometric information about molecules in the gas phase. mit.edu By measuring the frequencies of rotational transitions, it is possible to determine the molecule's moments of inertia and, consequently, its rotational constants (A, B, and C). preprints.org These constants are unique molecular fingerprints that are exquisitely sensitive to the atomic arrangement. mit.edunih.gov
For 7-Oxabicyclo[4.1.0]hept-3-ene, the microwave spectrum has been analyzed to yield its ground-state rotational constants. aip.org The experimental values have been crucial in determining the molecule's preferred conformation. Analysis of the rotational constants and the molecule's dipole moment components indicates that this compound adopts a boat conformation. aip.org This finding is significant, as related bicyclo[3.1.0]hexane analogs also favor a boat form to minimize steric interactions that would be present in a chair conformation. aip.org
Stark effect measurements within the microwave spectrum also allow for the determination of the electric dipole moment components along the principal axes (μa, μb, μc), providing further insight into the charge distribution within the molecule. For this compound, the total dipole moment was determined to be 1.932 ± 0.005 D. aip.org
| Parameter | Value |
| Rotational Constants | |
| A | 4073.15 ± 0.01 MHz |
| B | 3394.54 ± 0.01 MHz |
| C | 2174.07 ± 0.01 MHz |
| Dipole Moment Components | |
| μa | 0.775 ± 0.002 D |
| μc | 1.770 ± 0.005 D |
| Total Dipole Moment (μ) | 1.932 ± 0.005 D |
| Conformation | Boat |
Table 1: Spectroscopic Constants and Conformation of this compound determined from microwave spectroscopy. aip.org
Vibrational Spectroscopy (Infrared and Raman) for Ring Puckering Potential Functions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. For cyclic and bicyclic systems like this compound, low-frequency vibrational modes are of particular interest as they correspond to large-amplitude motions such as ring puckering. aip.org
The IR and Raman spectra of gaseous this compound have been recorded and analyzed. aip.org A series of Q branches observed in the spectra, starting at 122 cm⁻¹, has been assigned to the low-frequency ring puckering mode. This motion can be modeled as the ring inversion of a pseudo-four-membered ring system within the molecule. aip.org
The observed transition frequencies have been used to determine the one-dimensional potential function that governs this ring-puckering motion. The asymmetry of this potential function is influenced by the presence of the epoxide ring. aip.org The data were fitted to a potential function of the form V(x) = ax⁴ + bx² + cx³, which is commonly used to describe ring inversion in similar systems. aip.org
| Parameter | V(x) = ax⁴ + bx² + cx³ |
| Potential Function | V(x) = 3.238x10⁴x⁴ - 0.710x10⁴x² + 0.958x10⁴x³ |
| Description | Potential function for the ring puckering mode of this compound. |
Table 2: Ring Puckering Potential Function for this compound. aip.org
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Advanced 2D NMR and dynamic NMR methods are particularly crucial for unraveling the complex connectivity, stereochemistry, and conformational dynamics of this compound and its derivatives. evitachem.commdpi.com
Two-dimensional (2D) NMR experiments are used to resolve spectral overlap and establish correlations between different nuclei, providing a complete picture of the molecular framework. science.govyoutube.com For derivatives of this compound, a combination of these techniques is routinely employed for full structural assignment. tandfonline.comrsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons separated by two or three bonds. It is fundamental for tracing out the spin systems within the seven-membered ring and any substituents. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly with the carbon atoms (¹³C) to which they are attached. This allows for the unambiguous assignment of carbon resonances for all protonated carbons in the molecule. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary NMR method for determining the relative stereochemistry and conformation of the molecule by observing through-space dipolar couplings. rsc.orgnih.gov
| 2D NMR Technique | Information Provided | Application Example |
| COSY | ¹H-¹H scalar (J) couplings; identifies adjacent protons. | Tracing the proton connectivity around the seven-membered ring. |
| HSQC | One-bond ¹H-¹³C correlations. | Assigning specific ¹³C signals to their directly attached protons. |
| HMBC | Long-range (2-4 bond) ¹H-¹³C correlations. | Connecting different fragments of a molecule and assigning quaternary carbons. |
| NOESY | ¹H-¹H through-space proximity (Nuclear Overhauser Effect). | Determining relative stereochemistry and preferred solution-state conformation. |
Table 3: Application of 2D NMR Techniques for Structural Analysis.
Molecules like this compound are not static but exist in a dynamic equilibrium between different conformations. Dynamic NMR (D-NMR) involves recording NMR spectra at variable temperatures to study these exchange processes. ox.ac.uk
In the structurally related cyclohexene (B86901) oxide (7-oxabicyclo[4.1.0]heptane), low-temperature ¹³C NMR studies have shown that the molecule undergoes a ring inversion process. acs.org At very low temperatures (-187.7 °C), the exchange is slow on the NMR timescale, and separate signals for the non-equivalent carbons in the two enantiomeric half-chair conformations can be observed. As the temperature is raised, the rate of interconversion increases, causing these signals to broaden and eventually coalesce into a single averaged peak. acs.org
By analyzing the line shapes of the spectra at different temperatures, it is possible to calculate the kinetic parameters for the conformational exchange, such as the free energy of activation (ΔG‡). For cyclohexene oxide, the barrier for the interconversion of the half-chair forms was found to be 4.3 ± 0.2 kcal/mol. acs.org Similar D-NMR studies on this compound and its derivatives can provide quantitative data on their conformational flexibility and the energy barriers between different ring conformations.
Mass Spectrometry for Mechanistic Pathway Elucidation (e.g., Detection of Intermediates)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the study of fragmentation patterns. In the context of this compound, mass spectrometry is particularly valuable for elucidating reaction mechanisms by detecting transient intermediates. evitachem.com
For instance, in studies of low-temperature oxidation reactions, techniques like multiplexed photoionization mass spectrometry (MPIMS) can identify species formed in the initial stages. Research has shown that during the oxidation of related compounds, isomers such as 7-oxabicyclo[4.1.0]hept-2-ene and this compound can be formed and detected as key intermediates. osti.gov The ability to directly observe these intermediates provides crucial evidence for proposed mechanistic pathways, helping to distinguish between different possible reaction routes. osti.gov
Strategic Applications of 7 Oxabicyclo 4.1.0 Hept 3 Ene As a Key Synthetic Building Block
Role in the Synthesis of Complex Natural Products and Analogues
The inherent ring strain and functionality of 7-oxabicyclo[4.1.0]hept-3-ene make it an ideal starting point for the stereocontrolled synthesis of various natural products and their analogues. The epoxide and alkene moieties provide handles for a wide array of synthetic manipulations, including nucleophilic ring-opening, cycloaddition reactions, and rearrangements.
One notable application is in the enantioselective synthesis of bioactive fungal metabolites. For instance, derivatives of this compound have been utilized as key intermediates in the total synthesis of compounds like (–)-epiepoxydon and (+)-gabosines. core.ac.uk The synthesis of these complex molecules often relies on the precise stereochemical control offered by the rigid bicyclic framework of the starting material.
Furthermore, the core structure of this compound is found within naturally occurring phytotoxic compounds. An example is rosenecatrone, a metabolite isolated from the fungus Rosellinia necatrix, which features a bicyclo[4.1.0]hept-3-en-2-one skeleton. researchgate.net The study of such natural products provides insights into their biosynthesis and mode of action, and synthetic routes starting from this compound derivatives can facilitate the preparation of analogues for structure-activity relationship studies.
The structural motif is not limited to terrestrial organisms. Marine natural products, such as certain casbane diterpenes isolated from soft corals of the genus Sinularia, also contain related bicyclic systems. researchgate.net The synthesis of these intricate molecules often poses significant challenges, and the use of readily available building blocks like this compound can offer more efficient and convergent synthetic strategies.
Below is a table summarizing some natural products and analogues synthesized using or containing the this compound core structure.
| Natural Product/Analogue | Source Organism/Class | Key Synthetic Application of the Bicyclic Core |
| (–)-Epiepoxydon | Fungus | Enantioselective total synthesis |
| (+)-Gabosines | Fungus | Stereocontrolled construction of the core structure |
| Rosenecatrone | Rosellinia necatrix (Fungus) | Core structural component of the natural product |
| Casbane Diterpenes | Sinularia sp. (Soft Coral) | A key structural motif for synthetic targets |
Utility in the Construction of Advanced Pharmaceutical Scaffolds
The unique three-dimensional shape and chemical reactivity of this compound and its derivatives make them attractive scaffolds for the design of novel therapeutic agents. The ability to introduce diverse functional groups with high stereocontrol allows for the creation of libraries of compounds for screening against various biological targets.
A prominent example of its application in medicinal chemistry is its role as a key synthetic intermediate for the anti-influenza drug oseltamivir (B103847) (Tamiflu®). The synthesis of the drug's active metabolite involves a derivative of this compound, highlighting the industrial importance of this chemical entity. google.com The specific stereochemistry of the bicyclic precursor is crucial for the final biological activity of the drug.
More recently, with the emergence of new viral threats, derivatives of this scaffold have been investigated for their potential antiviral properties. For instance, hydrazone derivatives of a substituted this compound have been studied as potential inhibitors of the main protease of SARS-CoV-2, the virus responsible for COVID-19. nih.govresearchgate.net Computational studies, including molecular docking, have suggested that these compounds could bind effectively to the active site of the viral enzyme. nih.govresearchgate.net
The following table details some pharmaceutical applications of scaffolds derived from this compound.
| Pharmaceutical Application | Target | Role of the this compound Scaffold |
| Oseltamivir (GS4104) | Influenza Neuraminidase | Key synthetic intermediate for the active metabolite |
| COVID-19 Main Protease Inhibitors | SARS-CoV-2 Main Protease | Core scaffold for the design of potential antiviral agents |
Application in the Design and Synthesis of Novel Polymeric Materials
The strained epoxide ring of this compound and its saturated analogue, 7-oxabicyclo[4.1.0]heptane, makes them suitable monomers for ring-opening polymerization. This process can lead to the formation of polymers with unique properties, such as high thermal stability and specific mechanical characteristics.
The enthalpy of polymerization of 7-oxabicyclo[4.1.0]heptane has been studied to understand the thermodynamic driving force for the ring-opening process. researchgate.net The significant release of energy upon polymerization is a direct consequence of the relief of ring strain in the monomer. This makes the polymerization of such bicyclic ethers a favorable process.
Derivatives of 7-oxabicyclo[4.1.0]heptane have been used as monomers in the synthesis of various polymers. For example, 3-ethenyl-7-oxabicyclo[4.1.0]heptane can undergo polymerization to yield polymers with reactive vinyl groups along the backbone, which can be further functionalized. nih.gov Furthermore, copolymers can be synthesized by reacting 7-oxabicyclo[4.1.0]heptane derivatives with other monomers, such as ethenylbenzene (styrene) and 2-propenenitrile (acrylonitrile), to tailor the properties of the resulting material. nih.gov Lactic acid derivatives have also been reacted with epoxides, including those that form 7-oxabicyclo[4.1.0]heptane structures, to create monomers for polymer synthesis. google.com
The table below provides an overview of the application of this compound and its analogues in polymer science.
| Monomer | Type of Polymerization | Resulting Polymer/Application |
| 7-Oxabicyclo[4.1.0]heptane | Ring-Opening Polymerization | Poly(oxy-1,2-cyclohexylene) |
| 3-Ethenyl-7-oxabicyclo[4.1.0]heptane | Ring-Opening Polymerization | Functional polymers with pendant vinyl groups |
| 7-Oxabicyclo[4.1.0]heptane derivatives | Copolymerization | Copolymers with tailored properties |
Development of Optically Active Compounds and Chiral Auxiliaries
The creation of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. This compound serves as a valuable starting material for the synthesis of optically active molecules due to the possibility of creating multiple stereocenters in a controlled manner.
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of this compound derivatives. For example, gold(I)-catalyzed asymmetric cycloisomerization of 1,6-enynes can produce functionalized 7-oxabicyclo[4.1.0]heptene derivatives with high enantiomeric excess. beilstein-journals.org This method allows for the direct formation of the chiral bicyclic core from acyclic precursors.
Furthermore, enantiomerically pure derivatives of this compound can be used as chiral auxiliaries to control the stereochemistry of subsequent reactions. The rigid conformation of the bicyclic system can effectively shield one face of a reactive functional group, leading to high diastereoselectivity in reactions such as alkylations or reductions. The synthesis of enantiomerically pure amines from tert-butyl cyclohex-3-enyl-1(R)-carbamate, which involves an epoxidation step to form a 7-oxabicyclo[4.1.0]heptane derivative, exemplifies this approach. google.com
The following table summarizes methods and applications related to the development of optically active compounds from this compound.
| Method/Application | Description |
| Asymmetric Au(I)-Catalyzed Cycloisomerization | Enantioselective synthesis of 7-oxabicyclo[4.1.0]heptene derivatives from 1,6-enynes |
| Chiral Resolution | Separation of racemic mixtures of derivatives to obtain enantiomerically pure compounds |
| Diastereoselective Reactions | Use of the chiral scaffold to direct the stereochemical outcome of subsequent transformations |
| Synthesis of Enantiomerically Pure Amines | Utilization of a chiral 7-oxabicyclo[4.1.0]heptane intermediate to produce optically active amines |
Future Perspectives and Emerging Research Avenues in 7 Oxabicyclo 4.1.0 Hept 3 Ene Chemistry
Exploration of Novel Catalytic Systems for Enantioselective Transformations
The development of stereoselective reactions is a cornerstone of modern organic synthesis, and 7-oxabicyclo[4.1.0]hept-3-ene presents a key substrate for the synthesis of chiral molecules. Future research will likely focus on the exploration of novel catalytic systems to achieve high enantioselectivity in transformations involving this bicyclic epoxide.
Transition metal catalysis has already shown promise in the synthesis of derivatives of this compound. For instance, platinum-based catalysts, such as platinum(II) chloride, have been effective in promoting enantiospecific cycloisomerizations of 1,6-enynes to produce oxabicycloheptene derivatives. smolecule.com Similarly, gold(I)-catalyzed cycloisomerization reactions of heteroatom-tethered 1,6-enynes have yielded functionalized bicyclo[4.1.0]heptene derivatives with excellent enantiomeric excesses, in some cases up to 99%. beilstein-journals.org A chiral cationic Au(I) catalyst, (R)-4-MeO-3,5-(t-Bu)2-MeOBIPHEP-(AuCl)2, in combination with silver salts, has been particularly successful for oxygen-tethered enynes. beilstein-journals.org
The table below summarizes some of the existing catalytic systems and their performance in generating chiral products related to the this compound framework.
| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |
| Platinum(II) chloride | Cycloisomerization | 1,6-enynes | High enantiospecificity | smolecule.com |
| (R)-4-MeO-3,5-(t-Bu)2-MeOBIPHEP-(AuCl)2 / AgOTf | Cycloisomerization | Oxygen-tethered 1,6-enynes | Up to 99% | beilstein-journals.org |
| Chiral Iridium Catalyst | Asymmetric Cycloisomerization | Heteroatom-linked 1,6-enynes | Not specified | beilstein-journals.org |
Future work in this area will likely involve the design and synthesis of new chiral ligands for a broader range of transition metals. The development of organocatalytic systems for the asymmetric epoxidation of precursor dienes also represents a promising avenue. For example, carbohydrate-based organocatalysts have shown potential for stereoselective epoxidation reactions. smolecule.com
Integration with Flow Chemistry and Automated Synthesis Methodologies
The translation of synthetic methodologies from the laboratory to industrial-scale production often faces challenges related to safety, efficiency, and scalability. Flow chemistry and automated synthesis offer solutions to these challenges and their integration with the chemistry of this compound is a key area for future development.
Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages. europa.eu These include enhanced heat transfer, improved safety for highly exothermic or hazardous reactions, and the potential for straightforward scaling-up. europa.eumdpi.com For the synthesis and transformation of this compound, flow chemistry could enable better control over reaction parameters, leading to higher yields and selectivities. europa.eu Photochemical flow methodologies, for instance, have shown significant potential for the large-scale synthesis of bicyclic compounds. smolecule.com
Automated synthesis platforms, which can perform entire synthetic processes with minimal human intervention, are revolutionizing chemical research and development. sigmaaldrich.com These platforms can be used for high-throughput screening of reaction conditions, optimization of synthetic routes, and the rapid synthesis of compound libraries. chemspeed.com The integration of automated synthesis with the chemistry of this compound could accelerate the discovery of new derivatives with desired properties. sigmaaldrich.comchemspeed.com
Computational Design of New Reactions and Derivatives with Desired Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov In the context of this compound, DFT calculations have been employed to investigate its structural stability, electronic properties, and reactivity patterns. smolecule.comresearchgate.net
Key insights from computational studies include:
Ring Strain Energy: The epoxide ring in this compound introduces significant ring strain, which is a major driver of its reactivity. smolecule.com
Enthalpy of Formation: The calculated enthalpy of formation for this compound at 298 K is -4.07 ± 1.3 kcal/mol, indicating its thermodynamic stability relative to its constituent elements. smolecule.com
HOMO-LUMO Energy Gap: The HOMO-LUMO energy gap for related oxabicyclic compounds, which ranges from 4.32 to 5.82 eV, correlates with their chemical stability. smolecule.comresearchgate.net
Future research will likely leverage these computational tools for the de novo design of new reactions and derivatives of this compound. By modeling transition states and reaction pathways, it will be possible to predict the feasibility of novel transformations and to design catalysts that favor specific outcomes. Furthermore, computational screening of virtual libraries of this compound derivatives can identify candidates with specific electronic or steric properties for various applications.
Advanced Materials Science Applications Beyond Established Polymers
While this compound and its derivatives have been explored as monomers for polymerization, their potential in advanced materials science extends far beyond traditional polymers. nih.gov The rigid, three-dimensional structure of the bicyclo[4.1.0]heptane framework makes it an attractive component for the design of novel functional materials.
One emerging application is in the development of specialized coatings and films. For example, trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane has been used as a precursor to prepare SiCOH films via a sol-gel method. scientific.net This derivative has also been employed as a coupling agent to functionalize basalt fibers in the fabrication of composite materials, improving the performance of fiber-reinforced polymers. semanticscholar.org
The table below highlights some of the advanced materials science applications of this compound derivatives.
| Derivative | Application | Function |
| Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane | SiCOH films | Precursor |
| Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane | Fiber-reinforced polymers | Coupling agent |
| 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid 6-[[6-[[6-(7-Oxabicyclo[4.1.0]hept-3-ylmethoxy)-6-oxohexyl]oxy]-6-oxohexyl]oxy]-6-oxohexyl ester | Functional materials | Intermediate |
Future research is expected to explore the incorporation of the this compound scaffold into other advanced materials, such as organic light-emitting diodes (OLEDs), sensors, and membranes, where its unique structural features could impart desirable properties.
Interdisciplinary Research Directions in Chemical Biology (Focusing on Synthesis of Tools, not Biological Activity)
The rigid bicyclic structure of this compound makes it an excellent scaffold for the synthesis of chemical tools for studying biological systems. The focus in this area is on the synthesis of probes and other molecules that can be used to investigate biological processes, rather than on their inherent biological activity.
The inherent reactivity of the epoxide ring allows for a variety of functionalization reactions, enabling the attachment of reporter groups, such as fluorescent dyes or affinity tags. This modular approach allows for the creation of a diverse range of chemical probes from a common starting material. For example, derivatives of this compound can be designed as antagonists for specific receptors or as inhibitors of enzymes, with the bicyclic core providing a well-defined three-dimensional arrangement of functional groups for selective binding.
An example of the synthesis of a biologically relevant molecule from a this compound derivative is the preparation of methyl (1S,2S,5R,6R)-2,5-dihydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate, a precursor in the synthesis of pericosine A analogues, which are of interest as glycosidase inhibitors. mdpi.com The synthesis of such compounds provides valuable tools for studying carbohydrate metabolism and developing new therapeutic strategies.
Future directions in this field will involve the design and synthesis of more sophisticated molecular probes based on the this compound scaffold. These could include activity-based probes for enzyme profiling, photoaffinity labels for identifying protein-ligand interactions, and caged compounds for the controlled release of bioactive molecules.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 7-Oxabicyclo[4.1.0]hept-3-ene derivatives, and how do reaction conditions influence yield?
- The compound serves as a versatile building block in organic synthesis. Key reactions include esterification, oxidation, and reduction. For example, methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate can undergo hydrolysis to yield carboxylic acid derivatives or be reduced to alcohols . Optimal conditions (e.g., solvent polarity, catalyst selection) depend on the target derivative. Computational modeling (e.g., QSAR Toolbox) can predict reactivity pathways .
Q. How can researchers safely handle this compound in laboratory settings given its toxicological profile?
- The compound exhibits sensitization potential in guinea pig maximization tests and human case studies . Use fume hoods, nitrile gloves, and closed systems to minimize exposure. Acute toxicity data (oral LD50 >2,000 mg/kg in rats) suggest moderate hazard, but genotoxicity concerns (positive reverse mutation tests) warrant strict containment . Pre-experiment risk assessments should align with OECD guidelines .
Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- Infrared (IR) spectroscopy identifies functional groups like epoxy rings (stretching at ~1,250 cm⁻¹) and esters (C=O at ~1,730 cm⁻¹). Nuclear Magnetic Resonance (NMR) clarifies stereochemistry: bicyclic proton environments show distinct splitting patterns (e.g., bridgehead protons at δ 3.5–4.5 ppm) . Mass spectrometry (MS) confirms molecular weight (e.g., 156.18 g/mol for methyl ester derivatives) .
Advanced Research Questions
Q. How can contradictory clinical data on allergenic responses to this compound be resolved?
- Case reports describe positive patch tests with polymerized epoxy coatings but lack direct testing of the pure compound . To resolve contradictions, isolate the compound for controlled sensitization assays (e.g., murine Local Lymph Node Assay) and compare reactivity with structural analogs (e.g., cyclohexene oxides). Cross-reactivity studies using protein-binding simulations (Skin Metabolism Simulator) may clarify epitope formation .
Q. What mechanistic insights explain the selective reactivity of this compound in ring-opening polymerization?
- The strained bicyclic epoxy ring undergoes nucleophilic attack preferentially at the less hindered carbon. Density Functional Theory (DFT) calculations reveal transition-state energy differences between exo and endo attack pathways. Catalysts like Lewis acids (e.g., BF₃) stabilize intermediates, favoring polymerization over side reactions . Kinetic studies using differential scanning calorimetry (DSC) can monitor curing rates .
Q. How does structural modification of this compound impact its biological activity?
- Substituents at the 3-position significantly alter activity. For example, methyl ester derivatives show no cytotoxicity, while carboxylic acid analogs exhibit antimicrobial properties . Structure-Activity Relationship (SAR) models suggest that electron-withdrawing groups enhance electrophilicity, increasing protein-binding potential (e.g., in allergenic responses) . Comparative studies with 6-oxabicyclo[3.1.0]hexan-3-one highlight the role of ring size in reactivity .
Q. What computational tools are effective for predicting metabolic pathways and toxicity of this compound derivatives?
- Use the QSAR Toolbox to predict metabolites and protein reactivity. The Skin Metabolism Simulator identified two non-reactive metabolites, suggesting low systemic toxicity but potential dermal sensitization . Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with allergenic proteins (e.g., MHC-II receptors) to prioritize in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
